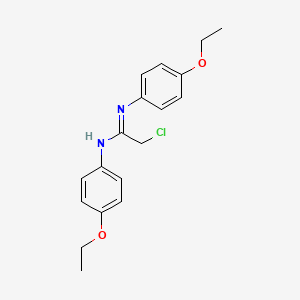

2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine

Description

2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (IUPAC name: N,N′-Bis(4-ethoxyphenyl)ethanimidamide) is an acetamidine derivative characterized by two 4-ethoxyphenyl substituents and a central chloroacetamidine backbone. Its molecular formula is C₁₈H₂₂N₂O₂, with a molecular weight of 298.42 g/mol and a melting point of 117°C . The compound is historically recognized under synonyms such as Holocaine, Phenacaine, and Tanicaine, reflecting its use as a local anesthetic. Toxicity studies report an intravenous lethal dose (LDLo) of 10 mg/kg in cats, indicating significant bioactivity .

Properties

IUPAC Name |

2-chloro-N,N'-bis(4-ethoxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-3-22-16-9-5-14(6-10-16)20-18(13-19)21-15-7-11-17(12-8-15)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIGMZIAORXHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368460 | |

| Record name | 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40403-45-0 | |

| Record name | 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine typically involves the reaction of 2-chloroacetamidine with 4-ethoxy-aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine may involve a continuous flow process to increase efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the chloro group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine has several scientific research applications, including:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methyl/Chloro Groups

N'-(4-Chloro-phenyl)-N,N-dimethyl-acetamidine (C₁₀H₁₃ClN₂, MW: 196.68 g/mol) shares the acetamidine core but substitutes the ethoxyphenyl groups with a single 4-chlorophenyl ring and dimethyl substituents . Key differences include:

- Lipophilicity : The ethoxyphenyl groups in the target compound increase hydrophobicity compared to the smaller dimethyl and chlorophenyl groups.

- Steric Effects : Bulkier ethoxy substituents may hinder molecular interactions, whereas dimethyl groups offer minimal steric hindrance.

Functional Group Variations: Hydroxy vs. Ethoxy

2-(4-Chloro-phenyl)-N-hydroxy-acetamidine (C₈H₉ClN₂O, MW: 184.62 g/mol) replaces ethoxy with a hydroxyl group . This substitution drastically alters solubility:

- The hydroxyl group enables hydrogen bonding, increasing aqueous solubility compared to the ethoxy variant.

Backbone Structure: Acetamidine vs. Formamidine

Key contrasts:

- Reactivity : The formamidine structure is more rigid and planar, favoring conjugation, whereas acetamidines offer greater conformational flexibility.

- Electron-Withdrawing Effects : Ethoxycarbonyl groups (esters) are stronger electron-withdrawing groups than ethoxy ethers, modulating reactivity in synthetic pathways.

Pharmacological Potential: Ferrocenyl Analogues

Ferrocenyl-substituted acetamidines (e.g., ethyl-2-acyl-3-ferrocenyl acrylates) exhibit anticancer activity due to the redox-active ferrocene moiety . In contrast, the target compound’s ethoxyphenyl groups lack organometallic properties but may contribute to local anesthetic effects via membrane interaction.

Key Research Findings

- Bioactivity : The target compound’s ethoxyphenyl groups and chloro substituent synergize to enhance local anesthetic efficacy, whereas ferrocenyl analogues prioritize anticancer mechanisms .

- Synthetic Challenges : Ethoxy groups necessitate stringent purification steps (e.g., recrystallization), as seen in formamidine synthesis , while dimethyl analogues are more straightforward to derivatize .

- Toxicity Profile : The documented LDLo of 10 mg/kg for the target compound underscores its potency compared to uncharted toxicity in hydroxyl or dimethyl variants .

Biological Activity

2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article aims to explore the biological activity of this compound, supported by research findings, data tables, and case studies.

The compound is characterized by the following molecular structure:

- Molecular Formula : CHClNO

- Molecular Weight : 303.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biological processes.

- Receptor Binding : It can bind to various receptors, potentially influencing signaling pathways associated with disease mechanisms.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, particularly against specific cancer cell lines.

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains.

Anticancer Studies

A study evaluated the cytotoxicity of related compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer potency. For instance, derivatives with ethoxy groups demonstrated enhanced activity due to improved lipophilicity and receptor binding affinity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 5.36 |

| 4i | HepG2 | 2.32 |

These findings suggest that structural modifications can lead to increased efficacy against cancer cells, highlighting the importance of chemical design in drug development.

Antimicrobial Studies

In antimicrobial evaluations, this compound was tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.05 |

| Pseudomonas aeruginosa | 0.03 |

The compound exhibited superior antimicrobial activity compared to standard antibiotics like streptomycin and ampicillin.

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent. The observed anticancer and antimicrobial activities warrant further investigation into its mechanisms of action and potential applications in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamidine derivatives are prepared by reacting chloroacetamide intermediates with substituted anilines in dichloromethane under basic conditions (e.g., triethylamine) at controlled temperatures (273–298 K) . Key steps include:

Reagent preparation : Use diphenylacetyl chloride or substituted phenylacetyl chlorides as acylating agents.

Reaction optimization : Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Purification : Employ column chromatography or recrystallization (e.g., from toluene) to isolate high-purity products.

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

- Methodology : A combination of techniques is required:

| Technique | Purpose | Key Data Points |

|---|---|---|

| NMR (¹H/¹³C) | Confirm substitution patterns and backbone structure | Chemical shifts for ethoxy, chloro, and acetamidine groups |

| IR Spectroscopy | Identify functional groups (e.g., C=O, N-H stretches) | Peaks at ~1650 cm⁻¹ (amide I band) |

| Mass Spectrometry | Verify molecular weight and fragmentation patterns | Parent ion ([M+H]⁺) and isotopic clusters |

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability assessments should include:

- Accelerated degradation studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 2–4 weeks, analyzing degradation products via LC-MS .

- Long-term stability : Monitor purity annually using HPLC with UV detection (λ = 255 nm) .

Advanced Research Questions

Q. How can contradictions between calculated and observed spectral data be resolved?

- Methodology : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

Comparative analysis : Validate NMR assignments using 2D techniques (e.g., COSY, HSQC) .

Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict ¹³C NMR shifts and compare with experimental data .

Crystallographic confirmation : Resolve ambiguous regions via single-crystal X-ray diffraction (e.g., R-factor < 0.05) .

Q. What do advanced characterization methods reveal about intermolecular interactions?

- Methodology : X-ray crystallography demonstrates that the compound forms intramolecular C–H···O hydrogen bonds (six-membered rings) and intermolecular N–H···O chains along the crystallographic c-axis. These interactions stabilize the crystal lattice and influence solubility . Key parameters:

- Hydrogen bond distances : N–H···O = 2.02–2.15 Å.

- Dihedral angles : Acetamidine group vs. phenyl rings = 10.8–85.8°, indicating conformational flexibility .

Q. How can mechanistic studies elucidate biological target interactions?

- Methodology :

Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrophobic pockets accommodating ethoxy and chloro groups .

Kinetic assays : Measure inhibition constants (Kᵢ) via fluorescence polarization or surface plasmon resonance (SPR).

Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .

Q. What environmental impact assessment strategies are applicable?

- Methodology :

- Atmospheric fate modeling : Use EPA EPI Suite to predict half-life in air (OH radical reaction rates) .

- Aquatic toxicity testing : Conduct Daphnia magna acute toxicity assays (48-h EC₅₀) .

- Soil adsorption studies : Measure log Koc</em> values via batch equilibrium experiments .

Q. How can Design of Experiments (DoE) optimize synthetic yield?

- Methodology : Apply response surface methodology (RSM) to variables:

| Factor | Range | Optimal Condition |

|---|---|---|

| Temperature | 273–323 K | 298 K |

| Reaction time | 2–24 h | 6 h |

| Solvent polarity | DCM vs. THF | Dichloromethane |

- Outcome : Maximize yield (>85%) while minimizing byproducts (e.g., hydrolyzed derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.